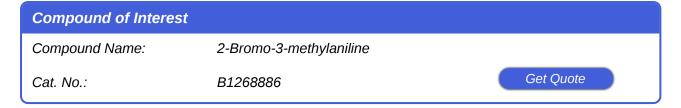


# An In-depth Technical Guide to 2-bromo-3-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromo-3-methylaniline**, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of the underlying reaction mechanism.

## **Chemical Identity and Synonyms**

The compound with the systematic IUPAC name **2-bromo-3-methylaniline** is a substituted aniline derivative.[1] It is also recognized by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Table 1: IUPAC Name and Synonyms for 2-bromo-3-methylaniline



Туре	Identifier
IUPAC Name	2-bromo-3-methylaniline
Synonyms	Benzenamine, 2-bromo-3-methyl-
2-bromo-3-methylphenylamine	
3-Amino-2-bromotoluene	-
2-bromo-3-methyl aniline	-
CAS Number	54879-20-8

## **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **2-bromo-3-methylaniline** is essential for its handling, application in synthesis, and for analytical purposes. The key quantitative data is summarized in the table below.

Table 2: Physicochemical Data for 2-bromo-3-methylaniline

Property	Value
Molecular Formula	C7H8BrN
Molecular Weight	186.05 g/mol
Appearance	Solid
Boiling Point	48 °C at 0.03 mmHg
Density	1.489 g/mL at 25 °C
Refractive Index	n20/D 1.605 (lit.)
Flash Point	> 110 °C (> 230 °F) - closed cup

## Experimental Protocol: Synthesis of 2-bromo-3-methylaniline



The synthesis of **2-bromo-3-methylaniline** is typically achieved through the electrophilic bromination of 3-methylaniline. The following protocol is a representative method that emphasizes regioselectivity towards the desired ortho-bromo isomer.

Objective: To synthesize **2-bromo-3-methylaniline** from 3-methylaniline via electrophilic bromination.

#### Materials:

- 3-methylaniline (m-toluidine)
- N-Bromosuccinimide (NBS)
- Amberlyst-15 (or other solid acid catalyst)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Hexane

## Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator



- Separatory funnel
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates and developing chamber

#### Procedure:

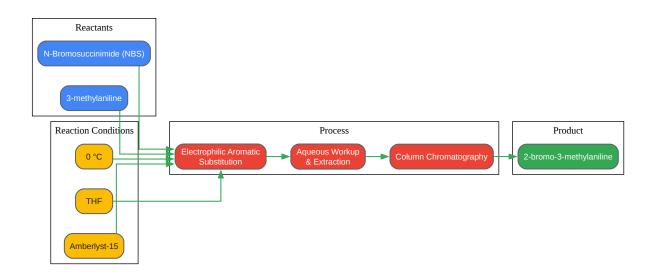
- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Catalyst Addition: To the stirred solution, add a catalytic amount of Amberlyst-15 resin.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Bromination: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF and add it dropwise to the cooled reaction mixture over a period of 30 minutes. The use of NBS and a solid acid catalyst like Amberlyst-15 enhances the regioselectivity for the desired 2bromo isomer.[2]
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture
  of hexane and ethyl acetate as the eluent to afford pure 2-bromo-3-methylaniline.



## **Reaction Mechanism and Visualization**

The synthesis of **2-bromo-3-methylaniline** proceeds via an electrophilic aromatic substitution mechanism. The amino (-NH<sub>2</sub>) and methyl (-CH<sub>3</sub>) groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions.[2] In the case of 3-methylaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The methyl group, a weaker activator, directs to its ortho and para positions (C2, C4, and C6). The steric hindrance from the methyl group at the 3-position favors the substitution at the less hindered 2-position, leading to the formation of **2-bromo-3-methylaniline** as the major product.[2]

Below is a DOT language script to generate a diagram illustrating the logical workflow of the synthesis.



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Caption: Experimental workflow for the synthesis of **2-bromo-3-methylaniline**.

The following DOT script visualizes the key steps of the electrophilic aromatic substitution mechanism.



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Caption: Mechanism of electrophilic aromatic substitution for the bromination of 3-methylaniline.

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## References

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- 2. 2-Bromo-3-methylaniline | 54879-20-8 | Benchchem [benchchem.com]
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